4-Acetyl-6-methylpyridine-2-carbaldehyde
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Overview
Description
4-Acetyl-6-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a derivative of pyridine, featuring both acetyl and aldehyde functional groups attached to the pyridine ring. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Friedel-Crafts acylation of 6-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group at the 4-position of the pyridine ring. Subsequent oxidation of the methyl group at the 2-position using an oxidizing agent like potassium permanganate or chromium trioxide yields the aldehyde functional group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: 4-Acetyl-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Acetyl-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methylpyridine-2-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol .
Molecular Targets and Pathways
Oxidation Pathway: Involves the transfer of electrons from the aldehyde group to the oxidizing agent, resulting in the formation of a carboxylic acid.
Reduction Pathway: Involves the transfer of electrons to the aldehyde group from the reducing agent, resulting in the formation of a primary alcohol.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methylpyridine: Similar structure but lacks the aldehyde group at the 2-position.
4-Methylpyridine-2-carboxaldehyde: Similar structure but lacks the acetyl group at the 4-position.
2-Acetyl-4-methylpyridine: Similar structure but has the acetyl group at the 2-position and the methyl group at the 4-position.
Uniqueness
4-Acetyl-6-methylpyridine-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-acetyl-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-6-3-8(7(2)12)4-9(5-11)10-6/h3-5H,1-2H3 |
InChI Key |
NJTHRKSOQUYJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)C |
Origin of Product |
United States |
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